An In-depth Technical Guide to N-(3-chloro-2-nitrophenyl)acetamide and its Isomer: Physical Properties and Solubility
An In-depth Technical Guide to N-(3-chloro-2-nitrophenyl)acetamide and its Isomer: Physical Properties and Solubility
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties and solubility of N-(3-chloro-2-nitrophenyl)acetamide. Initial investigations reveal a significant lack of readily available experimental data for this specific isomer. Therefore, this guide will address this data gap by proposing a synthetic route for N-(3-chloro-2-nitrophenyl)acetamide from its precursor, 3-chloro-2-nitroaniline. Furthermore, this document will provide an in-depth analysis of the well-characterized and more commercially available isomer, 2-chloro-N-(3-nitrophenyl)acetamide, as a valuable comparative reference. This dual approach ensures a thorough understanding of this class of compounds, offering practical insights for researchers in drug discovery and development.
Introduction: Navigating Isomeric Ambiguity
In the field of medicinal chemistry and material science, the precise isomeric form of a molecule is of paramount importance, as even subtle structural changes can dramatically alter its biological activity, physical properties, and solubility. The subject of this guide, N-(3-chloro-2-nitrophenyl)acetamide, presents a case of isomeric ambiguity, with significantly more published data available for its isomer, 2-chloro-N-(3-nitrophenyl)acetamide.
This guide aims to provide a comprehensive resource by:
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Acknowledging the current data limitations for N-(3-chloro-2-nitrophenyl)acetamide.
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Proposing a reliable synthetic pathway for its preparation.
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Presenting a detailed analysis of the physical and solubility properties of the well-documented isomer, 2-chloro-N-(3-nitrophenyl)acetamide, as a comparative benchmark.
This approach is designed to equip researchers with the necessary information to either synthesize the target compound or make an informed decision about utilizing its more accessible isomer.
Synthesis of N-(3-chloro-2-nitrophenyl)acetamide: A Proposed Protocol
The synthesis of N-(3-chloro-2-nitrophenyl)acetamide can be readily achieved through the N-acetylation of its corresponding aniline precursor, 3-chloro-2-nitroaniline. This is a standard and well-established transformation in organic synthesis.[1]
2.1. Starting Material: 3-Chloro-2-nitroaniline
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Chemical Formula: C₆H₅ClN₂O₂
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Molecular Weight: 172.57 g/mol [2]
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CAS Number: 59483-54-4[2]
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Appearance: Typically a yellow or orange solid.
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Purity: Commercially available from various suppliers. It is recommended to use a high-purity grade (≥98%) for optimal reaction outcomes.
2.2. Proposed Acetylation Workflow
The following protocol outlines a general procedure for the N-acetylation of 3-chloro-2-nitroaniline.
Caption: Proposed workflow for the synthesis of N-(3-chloro-2-nitrophenyl)acetamide.
2.2.1. Detailed Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-chloro-2-nitroaniline in a minimal amount of glacial acetic acid.
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Reagent Addition: Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the stirred solution. For a more reactive approach, acetyl chloride can be used in an inert solvent like dichloromethane in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-cold water with stirring. The product, N-(3-chloro-2-nitrophenyl)acetamide, should precipitate as a solid.
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Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure N-(3-chloro-2-nitrophenyl)acetamide.
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Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including melting point determination, ¹H and ¹³C NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Physical Properties of 2-chloro-N-(3-nitrophenyl)acetamide: A Comparative Analysis
Due to the extensive data available for 2-chloro-N-(3-nitrophenyl)acetamide, this section provides a detailed overview of its physical properties. These values can serve as a useful estimation for the properties of the target N-(3-chloro-2-nitrophenyl)acetamide, although experimental verification is essential.
Table 1: Physical and Chemical Properties of 2-chloro-N-(3-nitrophenyl)acetamide
| Property | Value | Source |
| CAS Number | 10147-71-4 | [3][4][5] |
| Molecular Formula | C₈H₇ClN₂O₃ | [3] |
| Molecular Weight | 214.61 g/mol | [6] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not explicitly stated in search results. | |
| Boiling Point | Not explicitly stated in search results. | |
| Computed XLogP3 | 2.1 | [3] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
4.1. Predicted Solubility of N-(3-chloro-2-nitrophenyl)acetamide
Based on its chemical structure, N-(3-chloro-2-nitrophenyl)acetamide is expected to be:
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Slightly soluble to insoluble in water: The presence of the polar nitro and amide groups is offset by the nonpolar chlorophenyl ring.
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Soluble in many organic solvents: Good solubility is anticipated in solvents such as acetone, ethyl acetate, dichloromethane, and chloroform.
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Sparingly soluble in lower alcohols: Solubility in methanol and ethanol is expected to be moderate.
4.2. Experimental Determination of Solubility: A Standard Protocol
To obtain accurate solubility data, the following experimental protocol is recommended.
Caption: Standard workflow for the experimental determination of solubility.
Safety and Handling
As a nitroaromatic and chlorinated compound, N-(3-chloro-2-nitrophenyl)acetamide and its isomers should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
While direct experimental data for N-(3-chloro-2-nitrophenyl)acetamide is scarce, this guide provides a robust framework for its synthesis and characterization. By leveraging the comprehensive data available for the isomer 2-chloro-N-(3-nitrophenyl)acetamide, researchers can make informed predictions and design experiments to elucidate the properties of the target compound. The provided protocols for synthesis and solubility determination offer a practical starting point for further investigation into this and similar molecules, ultimately aiding in the advancement of chemical and pharmaceutical research.
References
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PubChem. 2-chloro-N-(3-nitrophenyl)acetamide. National Center for Biotechnology Information.
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MDPI. N-(3,6-Dimethoxy-2-nitrophenyl)acetamide.
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NextSDS. 2-chloro-N-(3-nitrophenyl)acetamide — Chemical Substance Information.
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Cheméo. Chemical Properties of Acetamide, N-(3-nitrophenyl)-2-chloro-.
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Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
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PubChem. 3-Chloro-2-nitroaniline. National Center for Biotechnology Information.
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Sigma-Aldrich. 2-chloro-n-(3-nitro-phenyl)-acetamide.
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Chemsrc. 3-Chloro-2-nitroaniline | CAS#:59483-54-4.
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JournalNX. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
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RSC Publishing. Sunlight-driven N-acetylation of anilines: a green chemistry approach.
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